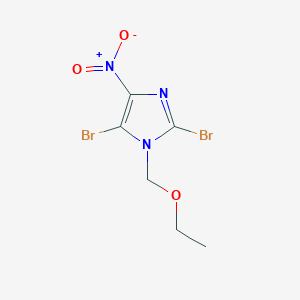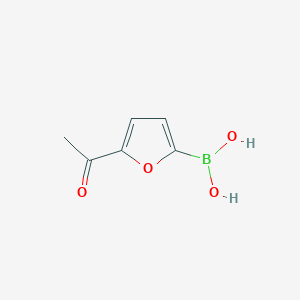![molecular formula C18H26N2O5 B3033713 (1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid CAS No. 1142210-05-6](/img/structure/B3033713.png)
(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid
Overview
Description
“(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1142210-05-6 . It has a molecular weight of 350.41 and its IUPAC name is (1- { [4- (isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}-4-piperidinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O5/c1-10(2)25-18(24)15-11(3)16(19-12(15)4)17(23)20-7-5-13(6-8-20)9-14(21)22/h10,13,19H,5-9H2,1-4H3,(H,21,22) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of New Pyrrolylcarboxamides : A study focused on synthesizing new 1H-1-pyrrolylcarboxamides with potential pharmacological interest using acyl chlorides and various pyrrole compounds. These compounds were characterized by different spectroscopic methods (Bijev, Prodanova, & Nankov, 2003).
- Mannich Bases Synthesis : Another study describes the synthesis of novel Mannich bases using a series of {4-(3-Methyl-5-oxo-4-(4-substituted phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl)-phenoxy}-acetic acid and other components. These bases were characterized using various analytical methods (Naik et al., 2013).
Pharmacological and Biological Activity
- Antitubercular and Antifungal Activity : Research into 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives showed promising antitubercular and antifungal activities. These compounds were synthesized and characterized by spectroscopic methods (Syed, Ramappa, & Alegaon, 2013).
- Inhibitory Activity on Aldose Reductase Enzyme : A study synthesized a related compound, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, and found it to inhibit aldose reductase enzyme and the glycation process of proteins, suggesting its potential in treating various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
Electrochemical Studies
- Electrochemical Behavior : The novel Mannich bases mentioned earlier were also subjected to electrochemical behavior studies using polarography and cyclic voltammetry. This research aimed to understand the reduction mechanism of these compounds in different mediums (Naik et al., 2013).
properties
IUPAC Name |
2-[1-(3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-10(2)25-18(24)15-11(3)16(19-12(15)4)17(23)20-7-5-13(6-8-20)9-14(21)22/h10,13,19H,5-9H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKFOPXMUZHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)N2CCC(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)









